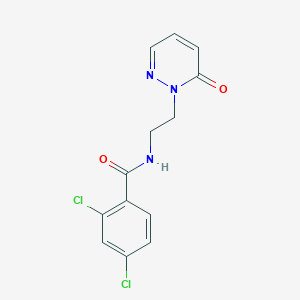

2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical, biological, and industrial applications due to their diverse chemical properties.

Properties

IUPAC Name |

2,4-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O2/c14-9-3-4-10(11(15)8-9)13(20)16-6-7-18-12(19)2-1-5-17-18/h1-5,8H,6-7H2,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBWJWROJRQVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2-(6-oxopyridazin-1(6H)-yl)ethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide may involve:

Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.

Purification: The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit significant antimicrobial properties. Studies have shown that such compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like ofloxacin and fluconazole, indicating potential for treating resistant bacterial strains .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests its potential in cancer therapy. Preliminary studies have indicated that derivatives of benzamide can inhibit the growth of cancer cell lines, including colorectal carcinoma cells. The effectiveness of these compounds is often assessed using assays such as the Sulforhodamine B assay, where specific derivatives have shown IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil .

Case Studies

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

2,4-dichlorobenzamide: A simpler analog with similar chemical properties.

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Lacks the chlorine substituents on the benzene ring.

Uniqueness

2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to the presence of both the dichlorobenzene and pyridazinone moieties, which may confer distinct chemical and biological properties.

Biological Activity

2,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound classified under benzamides. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor binding. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a dichlorobenzene moiety and a pyridazinone ring, contributing to its unique chemical properties. The synthesis typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(6-oxopyridazin-1(6H)-yl)ethylamine in an organic solvent like dichloromethane or toluene, often utilizing triethylamine as a base to neutralize the hydrochloric acid formed during the reaction.

The biological activity of 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis. This modulation can lead to various therapeutic effects, particularly in conditions characterized by dysregulated cellular processes.

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown promise. For example, certain benzamide derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo models. The presence of the pyridazinone moiety in 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide may enhance its anticancer activity through similar mechanisms .

Case Studies

Case Study 1: Antidiabetic Potential

A study explored the effects of benzamide analogs on pancreatic β-cell protection against endoplasmic reticulum (ER) stress. While not directly involving 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, it highlighted the potential for benzamide derivatives to protect against β-cell dysfunction—an area where this compound could be further investigated .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzamide derivatives against various fungal strains. While specific data on 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide was not presented, the findings suggest that similar compounds may exhibit significant antifungal activity .

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, a comparison with structurally related compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzamide | Structure | Moderate enzyme inhibition |

| N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamide | Structure | Potential anticancer properties |

| 3,4-Dichloro-N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide | Structure | Antimicrobial activity observed |

Q & A

Basic: What are the critical steps and challenges in synthesizing 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide?

Methodological Answer:

The synthesis typically involves:

Pyridazinone Core Formation : Cyclization of hydrazine with a dicarbonyl precursor (e.g., maleic anhydride) under reflux conditions in ethanol or THF .

Ethyl Linker Introduction : Alkylation of the pyridazinone nitrogen with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) .

Benzamide Coupling : Reaction of the intermediate with 2,4-dichlorobenzoyl chloride using a coupling agent like HOBt/EDCI in DMF at 0–5°C to minimize side reactions .

Key Challenges :

- Low yields (<40%) during pyridazinone cyclization due to competing side reactions.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) is often required to remove unreacted benzoyl chloride .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.8–4.2 ppm (ethyl linker CH₂), and δ 6.5–7.0 ppm (pyridazinone NH) confirm connectivity .

- ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O) and 160–165 ppm (pyridazinone C=O) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error (e.g., [M+H]⁺ calculated for C₁₃H₁₂Cl₂N₃O₂: 320.0234) .

- Infrared Spectroscopy (IR) : Stretching bands at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (pyridazinone C=N) .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

- Enzyme Inhibition :

- Anticancer Screening :

- Anti-inflammatory Activity :

- COX-2/5-LOX inhibition measured via ELISA in LPS-stimulated RAW 264.7 macrophages .

Advanced: How can researchers optimize synthesis yield and purity for scaled production?

Methodological Answer:

- Reaction Optimization :

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) reduces reaction time by 30% in amide bond formation .

- Continuous Flow Chemistry : Automated reactors enhance reproducibility and reduce purification steps for intermediates .

Advanced: How to resolve contradictions in reported biological activity (e.g., dual HDAC/PDE4 inhibition)?

Methodological Answer:

- Orthogonal Assays :

- Off-Target Profiling :

Advanced: What experimental designs are critical for in vivo efficacy studies?

Methodological Answer:

- Xenograft Models :

- Pharmacokinetics :

- Toxicity Screening :

Advanced: How to computationally model its interactions with HDAC isoforms?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Docking Studies :

- Glide XP docking into HDAC1 (PDB: 4BKX) identifies key interactions:

- Pyridazinone carbonyl with Zn²⁺ in the active site.

- Dichlorophenyl group in the hydrophobic pocket .

- SAR Analysis :

- Compare with analogs (e.g., 4-ethoxy vs. 2,4-dichloro substitution) to map potency trends .

Advanced: How to address low aqueous solubility in formulation studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.